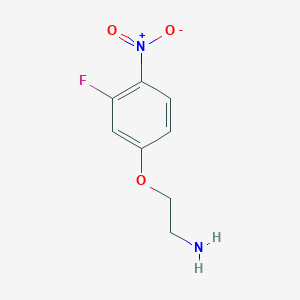![molecular formula C7H12FN B13527788 (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[33]heptane is a unique compound characterized by its spirocyclic structure, which includes a fluoromethyl group and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing both the fluoromethyl and azaspiro functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to its targets. The azaspiro moiety contributes to the overall stability and reactivity of the molecule. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4r,6r)-6-(Chloromethyl)-1-azaspiro[3.3]heptane
- (4r,6r)-6-(Bromomethyl)-1-azaspiro[3.3]heptane
- (4r,6r)-6-(Hydroxymethyl)-1-azaspiro[3.3]heptane
Uniqueness
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications.
Propriétés
Formule moléculaire |
C7H12FN |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H12FN/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5H2 |
Clé InChI |
POUJVPMUMVTUEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC(C2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















